molecular formula C22H25NO2 B5721741 4-benzoyl-N-cyclooctylbenzamide

4-benzoyl-N-cyclooctylbenzamide

Cat. No.: B5721741
M. Wt: 335.4 g/mol
InChI Key: OQMPHSYFGOQDEN-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclooctylbenzamide (CAS: 549479-19-8) is a benzamide derivative with the molecular formula C₁₅H₂₀BrNO and a molar mass of 310.23 g/mol . The compound features a bromine substituent at the para-position of the benzamide ring and a cyclooctyl group attached to the amide nitrogen. This structural configuration imparts unique physicochemical properties, such as distinct solubility and steric bulk, which are critical for applications in medicinal chemistry and crystallography.

Properties

IUPAC Name

4-benzoyl-N-cyclooctylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c24-21(17-9-5-4-6-10-17)18-13-15-19(16-14-18)22(25)23-20-11-7-2-1-3-8-12-20/h4-6,9-10,13-16,20H,1-3,7-8,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMPHSYFGOQDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-cyclooctylbenzamide typically involves the condensation of 4-benzoylbenzoic acid with cyclooctylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-N-cyclooctylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Benzoyl-N-cyclooctylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-cyclooctylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

To contextualize the properties of 4-bromo-N-cyclooctylbenzamide, a comparative analysis with analogous compounds is provided below. Key differences in substituents, molecular weight, and structural features are highlighted.

4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB)

  • Molecular Formula : C₂₀H₁₈BrN₂O₄
  • Key Features :
    • A nitro group at the ortho-position and a methoxy group at the para-position on the aniline ring.
    • Crystallographic studies reveal two molecules (A and B) per asymmetric unit, with bond angles and torsion angles differing slightly between the two .
  • Comparison: The cyclooctyl group in 4-bromo-N-cyclooctylbenzamide introduces greater steric hindrance compared to the planar 4-methoxy-2-nitrophenyl group in 4MNB. The absence of electron-withdrawing nitro groups in the cyclooctyl derivative may enhance solubility in nonpolar solvents.

4-Methyl-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide

  • Molecular Formula : C₂₁H₁₅N₃O₃S
  • Key Features :
    • A methyl substituent on the benzamide ring and a thiazole moiety fused with a coumarin system.
    • ChemSpider ID: 380593-61-3 .
  • Comparison :
    • The thiazolyl-coumarin system in this compound enables π-π stacking interactions, absent in 4-bromo-N-cyclooctylbenzamide.
    • The cyclooctyl group may confer better membrane permeability due to its lipophilic nature compared to the polar thiazole ring.

4-Chloro-N-phenylbenzamide

  • Molecular Formula: C₁₃H₁₀ClNO
  • Key Features :
    • A chlorine substituent at the para-position and a simple phenyl group on the amide nitrogen.
    • Substituent studies show that chloro groups enhance molecular rigidity and influence packing in crystalline lattices .
  • Comparison :
    • Replacing chlorine with bromine in 4-bromo-N-cyclooctylbenzamide increases molecular weight and van der Waals interactions.
    • The cyclooctyl group disrupts planarity, reducing crystallinity compared to the phenyl-substituted analog.

4-(Benzyloxy)-N-butylbenzamide

  • Molecular Formula: C₁₈H₂₁NO₂
  • Key Features :
    • A benzyloxy group at the para-position and a flexible butyl chain on the amide nitrogen.
    • Synthesized via high-yield routes (84403-54-3) .
  • Comparison: The butyl chain offers conformational flexibility, whereas the cyclooctyl group imposes steric constraints.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-Bromo-N-cyclooctylbenzamide C₁₅H₂₀BrNO 310.23 Bromo, cyclooctyl High lipophilicity, steric bulk
4MNB C₂₀H₁₈BrN₂O₄ 440.28 Bromo, nitro, methoxy Planar structure, crystalline duality
4-Methyl-thiazolyl-coumarin benzamide C₂₁H₁₅N₃O₃S 389.42 Methyl, thiazole-coumarin π-π interactions, polar
4-Chloro-N-phenylbenzamide C₁₃H₁₀ClNO 231.68 Chloro, phenyl Rigid packing, crystalline stability
4-(Benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ 283.36 Benzyloxy, butyl Flexible, UV-active

Research Implications

  • Steric Effects : The cyclooctyl group in 4-bromo-N-cyclooctylbenzamide may hinder enzymatic degradation, making it a candidate for prolonged-action pharmaceuticals .
  • Halogen Influence : Bromine’s larger atomic radius compared to chlorine or methyl groups could enhance binding affinity in hydrophobic protein pockets .
  • Synthetic Versatility : The compound’s structure allows modular modifications, such as replacing bromine with other halogens or optimizing the cyclooctyl group for target-specific applications.

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